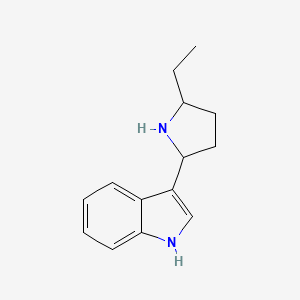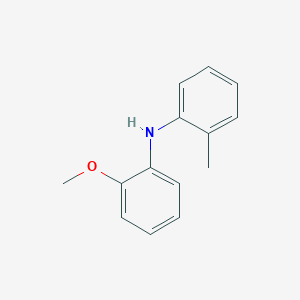
2-Methoxy-N-(o-tolyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-N-(o-tolyl)aniline is an aromatic amine with the molecular formula C14H15NO It contains a methoxy group (-OCH3) and a tolyl group (a methyl-substituted phenyl group) attached to an aniline (aromatic amine) structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(o-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of o-toluidine with methoxybenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Methoxy-N-(o-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce corresponding amines.
科学研究应用
2-Methoxy-N-(o-tolyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Methoxy-N-(o-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in aromatic amine metabolism, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
2-Methoxyaniline: Similar structure but lacks the tolyl group.
N-(o-Tolyl)aniline: Similar structure but lacks the methoxy group.
2-Methoxy-N-phenylaniline: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
2-Methoxy-N-(o-tolyl)aniline is unique due to the presence of both methoxy and tolyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications and makes the compound a valuable intermediate in organic synthesis and industrial processes.
属性
CAS 编号 |
78943-67-6 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-11-7-3-4-8-12(11)15-13-9-5-6-10-14(13)16-2/h3-10,15H,1-2H3 |
InChI 键 |
WQLIMSZXVOWHKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



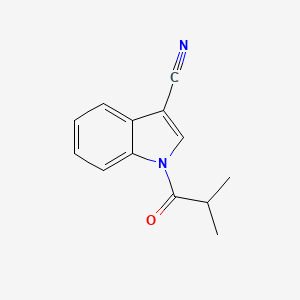

![N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11888378.png)

![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)
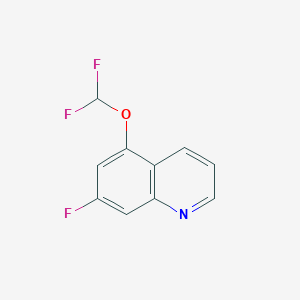
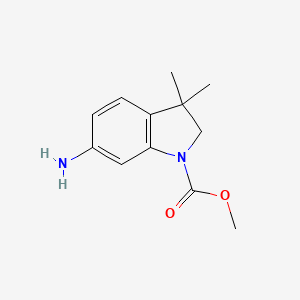
![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)
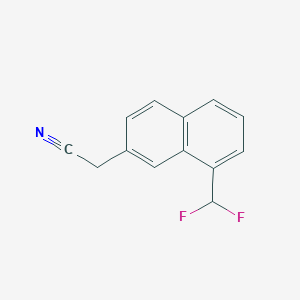
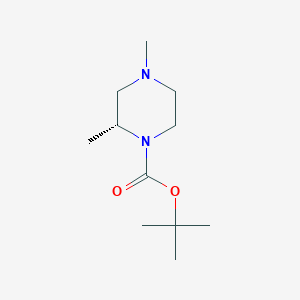
![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
